7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
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Overview
Description
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a pyrido[3,2-d][1,3]oxazine core with bromine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione typically involves multi-step organic reactions. One common method starts with the bromination of a suitable pyridine derivative, followed by cyclization and functional group transformations to introduce the oxazine ring and the methyl group.
Bromination: The initial step involves the bromination of a pyridine derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent, such as an amine or alcohol, under acidic or basic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The oxazine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
- 7-fluoro-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
- 7-iodo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione
Uniqueness
Compared to its analogs, 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Its methyl group also influences its chemical behavior and biological activity, making it distinct from other halogenated derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1034131-06-0 |
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Molecular Formula |
C8H5BrN2O3 |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
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